2-Amino-4-bromo-3-fluorobenzaldehyde
Description
Significance of Multifunctionalized Aromatic Aldehydes as Synthons in Organic Synthesis
Aromatic aldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of chemical transformations. wisdomlib.org Their significance is amplified when the aromatic ring is adorned with multiple functional groups, creating what are known as multifunctionalized synthons. wisdomlib.org A synthon is an idealized fragment of a molecule used to simplify the process of designing a synthesis, a concept that has become fundamental to modern organic chemistry. ajrconline.orgnumberanalytics.comfiveable.mestudysmarter.co.uk
Overview of Research Trajectories for Halogenated Aminobenzaldehyde Derivatives
The primary research interest in halogenated aminobenzaldehyde derivatives lies in their application as precursors to pharmacologically important heterocyclic compounds, most notably quinazolines and their analogues. ghru.edu.afnih.govorganic-chemistry.org Quinazolines are a class of bicyclic heteroaromatics that form the core structure of numerous approved drugs and biologically active molecules, exhibiting properties such as anticancer and antihypertensive activities. ghru.edu.af
The synthesis of quinazolines often involves the condensation of a 2-aminobenzaldehyde (B1207257) derivative with a suitable nitrogen source, such as an amine or ammonia (B1221849). nih.govorganic-chemistry.org The amino and aldehyde groups of the starting material react to form the foundational heterocyclic ring. The presence of halogen substituents, such as the bromine and fluorine in 2-Amino-4-bromo-3-fluorobenzaldehyde, offers distinct advantages for drug discovery and development:
Fluorine Substitution : The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter the acidity or basicity of nearby functional groups, thereby favorably modifying the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Bromine as a Synthetic Handle : The bromine atom is a particularly useful functional group for further molecular elaboration. It can be readily transformed through various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the attachment of a wide range of alkyl, aryl, or other functional groups. This capability enables the creation of diverse libraries of compounds for biological screening. nih.gov
Numerous synthetic methodologies have been developed to access functionalized quinazolines from 2-aminobenzaldehyde precursors, utilizing various catalysts, including copper, iron, and ruthenium, often under mild and efficient conditions. nih.govnih.govacs.org The strategic placement of halogens on the aminobenzaldehyde starting material directly translates to the synthesis of specifically substituted quinazoline (B50416) derivatives, which is a key trajectory in the ongoing search for new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-bromo-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWQADGVLASNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060041-53-2 | |
| Record name | 2-amino-4-bromo-3-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Amino 4 Bromo 3 Fluorobenzaldehyde and Analogous Systems
Strategic Approaches to Regioselective Introduction of Amino, Bromo, and Fluoro Substituents
The targeted synthesis of 2-amino-4-bromo-3-fluorobenzaldehyde hinges on the controlled, stepwise introduction of the amino, bromo, and fluoro moieties onto the benzaldehyde (B42025) scaffold. The interplay of the directing effects of these substituents is a critical consideration in devising a successful synthetic route. A plausible and efficient pathway commences with a commercially available fluorinated benzaldehyde, followed by sequential electrophilic aromatic substitution and subsequent reduction.
Directed Ortho-Metalation (DoM) Strategies in Functionalized Benzaldehydes
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a reactive organometallic intermediate that can be trapped by an electrophile.
However, the direct application of DoM to benzaldehydes is challenging due to the high reactivity of the aldehyde group toward organolithium reagents. To circumvent this, in situ protection of the aldehyde is a common and effective strategy. For instance, the aldehyde can be temporarily converted into an α-amino alkoxide by reaction with a lithium amide. This protected intermediate can then undergo regioselective ortho-lithiation, followed by quenching with an appropriate electrophile to introduce a substituent at the desired position. Subsequent hydrolysis of the α-amino alkoxide regenerates the aldehyde functionality.
While this methodology offers high regioselectivity, its application to the synthesis of this compound would require a carefully planned sequence of protection, lithiation, electrophilic trapping, and deprotection steps to introduce the bromo and amino (or a precursor) groups at the correct positions relative to the fluorine atom.
Nucleophilic Aromatic Substitution (SNAr) in Fluoro-Substituted Benzaldehyde Precursors
Nucleophilic aromatic substitution (SNAr) provides a valuable pathway for the introduction of nucleophiles, including amines, onto an aromatic ring. This reaction is particularly effective when the ring is activated by electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halogen. Fluorine, despite being a weak leaving group in other contexts, is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack.
For the synthesis of the target molecule, a potential precursor could be a difluorobenzaldehyde derivative, such as 3,4-difluorobenzaldehyde. The electron-withdrawing aldehyde group activates the ring for nucleophilic attack. The regioselectivity of the substitution would be governed by the relative activation of the two fluorine atoms. In 3,4-difluorobenzaldehyde, the fluorine at the 4-position is para to the aldehyde and would be more activated towards nucleophilic attack by an amine or ammonia (B1221849) equivalent compared to the fluorine at the 3-position. This would lead to the formation of a 4-amino-3-fluorobenzaldehyde (B14146831) derivative, which is not the desired isomer. Therefore, a different precursor or a strategy to activate the 2-position would be necessary for a successful SNAr approach.
| Precursor | Nucleophile | Product (Major Isomer) |
| 3,4-Difluorobenzaldehyde | Ammonia | 4-Amino-3-fluorobenzaldehyde |
Electrophilic Bromination of Fluorinated Benzaldehydes
A highly effective and regioselective method for the synthesis of key intermediates involves the electrophilic bromination of fluorinated benzaldehydes. The directing effects of the existing substituents on the aromatic ring guide the incoming electrophile to a specific position. For the synthesis of this compound, a logical starting material is 3-fluorobenzaldehyde.
The fluorine atom is an ortho-, para-directing group, while the aldehyde group is a meta-directing and deactivating group. In the case of 3-fluorobenzaldehyde, the positions ortho and para to the fluorine are C2, C4, and C6. The position meta to the aldehyde is C5. The powerful ortho-, para-directing effect of the fluorine atom typically overrides the meta-directing effect of the aldehyde, leading to bromination at the positions activated by the fluorine. Steric hindrance may influence the ratio of ortho to para substitution.
A common route to a key precursor, 4-bromo-3-fluorobenzaldehyde, involves the direct bromination of 3-fluorobenzaldehyde. To achieve this, a variety of brominating agents and catalysts can be employed.
| Starting Material | Brominating Agent | Catalyst/Conditions | Product | Yield |
| 3-Fluorobenzaldehyde | N-Bromosuccinimide | Sulfuric Acid | 4-Bromo-3-fluorobenzaldehyde | High |
| 4-Fluorobenzaldehyde (B137897) | Bromine | Oleum, Iodine, Zinc Bromide | 3-Bromo-4-fluorobenzaldehyde | >90% |
Following the successful bromination to yield 4-bromo-3-fluorobenzaldehyde, the next crucial step is the introduction of a nitrogen-containing functionality at the 2-position. This is typically achieved through nitration, followed by reduction. The directing effects of the fluorine (ortho, para-directing) and bromine (ortho, para-directing) atoms, along with the meta-directing aldehyde group, would favor nitration at the C2 position. The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, often accomplished with reducing agents like iron in acetic acid, tin(II) chloride, or catalytic hydrogenation.
Reductive Amination and Related Transformations for Amino Group Introduction
While reductive amination is a primary method for the synthesis of amines from aldehydes and ketones, it is not directly applicable for the introduction of an amino group onto the aromatic ring of a benzaldehyde. However, the reduction of a nitro group, introduced via electrophilic nitration, is a cornerstone of aromatic amine synthesis.
The synthesis of 2-amino-4-bromobenzaldehyde (B1289445) from 4-bromo-2-nitrobenzaldehyde (B1297750) serves as a pertinent example of this strategy. The reduction of the nitro group can be achieved using various reagents, with iron powder in a mixture of acetic acid and ethanol (B145695) being a common and effective method.
| Starting Material | Reducing Agent | Solvent | Product | Yield |
| 4-Bromo-2-nitrobenzaldehyde | Iron powder | Acetic acid/Ethanol | 2-Amino-4-bromobenzaldehyde | 38% |
This two-step sequence of nitration followed by reduction is a reliable method for introducing an amino group ortho to an aldehyde, provided the nitration step is regioselective.
Contemporary Catalytic Approaches in Benzaldehyde Synthesis
Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, offering a powerful alternative to classical methods.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Halide Derivatization
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of aryl halides or triflates with a wide range of amines, including ammonia or ammonia surrogates.
In the context of synthesizing this compound, a potential strategy would involve a dihalogenated precursor, such as 2,4-dibromo-3-fluorobenzaldehyde. A regioselective Buchwald-Hartwig amination could then be employed to introduce the amino group at the 2-position. The success of this approach would depend on the differential reactivity of the two bromine atoms, which could be influenced by steric and electronic factors. The bromine at the 2-position, being flanked by the aldehyde and fluorine, might exhibit different reactivity compared to the bromine at the 4-position.
A variety of palladium catalysts, ligands, and bases can be screened to optimize the yield and regioselectivity of the amination. The use of specialized ligands, such as those developed by Buchwald and Hartwig, is often crucial for achieving high catalytic activity and functional group tolerance. wikipedia.org
| Aryl Halide | Amine Source | Catalyst/Ligand | Base | Product |
| 2,4-Dibromo-3-fluorobenzaldehyde | Ammonia surrogate (e.g., Benzophenone imine) | Pd(OAc)₂ / XPhos | NaOt-Bu or Cs₂CO₃ | This compound (potential) |
The subsequent hydrolysis of the imine formed from the ammonia surrogate would yield the desired primary amine. This catalytic approach offers a modern and potentially more efficient alternative to the classical nitration-reduction sequence.
Organocatalytic and N-Heterocyclic Carbene (NHC)-Catalyzed Benzannulation Strategies
The construction of highly functionalized aromatic rings, such as the scaffold of this compound, has been significantly advanced by organocatalytic methods, particularly those employing N-Heterocyclic Carbenes (NHCs). bohrium.comelsevierpure.com These strategies offer a metal-free and often mild alternative to traditional transition-metal-catalyzed reactions. elsevierpure.comresearchgate.net NHC catalysis in benzannulation reactions is a powerful approach for creating aromatic rings with complex substitution patterns from acyclic precursors. bohrium.comelsevierpure.com
NHC-catalyzed benzannulation can proceed through various cycloaddition pathways, such as [4+2] or [3+3] cycloadditions, to assemble the benzene (B151609) ring with high regioselectivity. bohrium.comresearchgate.net For instance, an NHC catalyst can activate an α,β-unsaturated aldehyde, which then reacts with a suitable dienophile or a 1,3-dicarbonyl compound to form the aromatic core. researchgate.net While a direct NHC-catalyzed synthesis of this compound from acyclic precursors is not explicitly detailed in the literature, the established versatility of NHC catalysis suggests a plausible pathway. This would involve the careful design of precursors containing the necessary amine, bromo, and fluoro functionalities, or their protected equivalents, that could participate in an NHC-mediated ring-forming cascade.
The development of enantioselective NHC-catalyzed benzannulation reactions has also opened pathways for producing axially chiral molecules, highlighting the potential of this organocatalytic tool in advanced organic synthesis. researchgate.net
Table 1: Overview of NHC-Catalyzed Benzannulation Reactions
| Reaction Type | Catalyst Type | Precursors | Product Type | Key Features |
| [4+2] Cycloaddition | Chiral Triazolium Salt | Conjugated Dienals, α-Aryl Ketones | Atroposelective Biaryls | Metal-free, high enantioselectivity. researchgate.net |
| [3+3] Benzannulation | Triazolium Salt | α,β-Unsaturated Aldehydes, Unsaturated Ketones | Highly Substituted Aryl Rings | Mild conditions, high regioselectivity. bohrium.comresearchgate.net |
| Hauser–Kraus Annulation | Triazolium Salt | Aldehydes, Phthalides | Oxygenated Polycyclic Aromatics | Milder conditions than traditional methods. researchgate.net |
Metal-Mediated and Metal-Free Synthetic Pathways
The synthesis of substituted benzaldehydes relies heavily on both metal-mediated and, increasingly, metal-free methodologies.
Metal-Mediated Pathways: Traditional syntheses often involve metal-catalyzed steps. For instance, a common route to analogous aminobenzaldehydes involves the reduction of a nitro group. The synthesis of 2-amino-4-bromobenzaldehyde can be achieved by reducing the precursor 4-bromo-2-nitrobenzaldehyde with iron powder in an acetic acid and ethanol mixture. chemicalbook.com This classic metal-mediated reduction is generally efficient for converting nitroarenes to anilines.
Palladium-catalyzed cross-coupling reactions are also pivotal. A one-pot, two-step procedure for synthesizing functionalized benzaldehydes involves the reduction of a Weinreb amide with a hydride source to form a stable hemiaminal intermediate, which then undergoes a palladium-catalyzed cross-coupling with an organometallic reagent. rug.nlacs.org This method allows for the introduction of various substituents onto the aromatic ring.
Metal-Free Pathways: The push towards greener and more sustainable chemistry has spurred the development of metal-free synthetic routes. researchgate.net These methods avoid the costs and potential toxicity associated with transition metals. researchgate.net For the synthesis of 2-amino-substituted heterocycles, one-pot reactions using an oxidant like tert-butyl hydroperoxide (TBHP) to mediate C-S bond formation from aldehydes and thiosemicarbazide (B42300) have been developed, demonstrating a move away from metal catalysts. researchgate.net While not a direct synthesis of the target compound, these strategies showcase the potential of metal-free oxidative cyclizations and condensations that could be adapted for the synthesis of complex aromatic aldehydes.
Green Chemistry Principles and Sustainable Synthesis Techniques
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound, focusing on reducing waste, energy consumption, and the use of hazardous materials. worldwidejournals.commdpi.com
Ultrasound-Assisted (Sonochemical) Organic Synthesis
Ultrasound irradiation has emerged as a powerful tool in green organic synthesis. rsc.orgnih.gov The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. wikipedia.org This technique, known as sonochemistry, can enhance yields, improve selectivity, and shorten reaction times compared to conventional methods. nih.govksu.edu.sa
For example, ultrasound has been successfully used in the synthesis of 3-bromo-4-fluorobenzaldehyde. google.com The process involves mixing 4-fluorobenzaldehyde in dichloromethane (B109758) with an aqueous solution of sodium bromide and hydrochloric acid. The reaction is initiated by the dropwise addition of sodium hypochlorite (B82951) solution under ultrasonic irradiation, eliminating the need for a metal catalyst. google.com Similarly, ultrasound has been shown to promote the synthesis of various amines and facilitate condensation reactions that could be relevant to the synthesis of the target molecule or its derivatives. rsc.orgresearchgate.netrsc.org The application of ultrasound often allows reactions to proceed at ambient temperature and pressure, contributing to a more energy-efficient process. rsc.orgresearchgate.net
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Reaction | Method | Conditions | Time | Yield | Reference |
| Quinazolinone Synthesis | Conventional | Heating | Several hours | Moderate | rsc.org |
| Quinazolinone Synthesis | Ultrasound-Assisted | Ambient Temp. | 15 minutes | Moderate to Excellent | rsc.org |
| Reductive Amination | Conventional | Varies | Varies | Good | rsc.org |
| Reductive Amination | Ultrasound-Assisted | Solventless | Shorter | Good to Excellent | rsc.org |
| Bromination of 4-fluorobenzaldehyde | Conventional | Catalyst, Heating | Several hours | ~90% | google.com |
| Bromination of 4-fluorobenzaldehyde | Ultrasound-Assisted | No Catalyst, 20-25 °C | ~1 hour | ~92% | google.com |
Solvent-Free Reaction Methodologies
Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions reduce environmental pollution and simplify product purification. rsc.org Methodologies such as ultrasound-assisted solventless synthesis have been developed for processes like the N-alkylation of amines. rsc.org In one example, benzyl (B1604629) halides are oxidized in situ to aldehydes, which then undergo reductive amination under solvent-free ultrasonic conditions. rsc.org This approach demonstrates high selectivity for monoalkylation and provides good to excellent yields. rsc.org The application of solvent-free conditions, potentially combined with sonochemistry or mechanochemistry (ball milling), offers a promising green route for various steps in the synthesis of this compound, minimizing waste and environmental impact. beilstein-journals.org
Retrosynthetic Analysis for Efficient Access to the this compound Scaffold
Retrosynthetic analysis provides a logical framework for designing a synthetic route by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com
For this compound, a plausible retrosynthetic strategy would involve the following key disconnections:
Functional Group Interconversion (FGI): The amino group (-NH₂) can be traced back to a nitro group (-NO₂). The reduction of a nitro group is a reliable and high-yielding transformation. This leads to the precursor 4-bromo-3-fluoro-2-nitrobenzaldehyde .
C-CHO Disconnection (FGI): The benzaldehyde (formyl) group can be derived from the oxidation of a methyl group (-CH₃). This suggests the precursor 1-bromo-2-fluoro-4-methyl-3-nitrobenzene .
C-N Disconnection (Nitration): The nitro group is typically introduced via electrophilic aromatic substitution (nitration). The directing effects of the existing substituents (fluoro, bromo, and methyl) must be considered to achieve the desired regiochemistry. The precursor would be 1-bromo-2-fluoro-4-methylbenzene .
C-Br Disconnection (Bromination): The bromo group can be installed through electrophilic bromination of a fluorotoluene derivative. This points to 3-fluoro-4-methylaniline or 2-fluorotoluene as potential starting materials, depending on the sequence of halogenation and functional group manipulation.
An alternative forward approach could start from 4-bromo-3-fluorobenzoic acid or a related derivative, where the aldehyde is formed later in the sequence, for example, via reduction of an acid chloride or a Weinreb amide. rug.nlacs.org The specific sequence of nitration, bromination, and oxidation steps would need to be carefully optimized to manage the regioselectivity dictated by the electronic and steric effects of the substituents on the aromatic ring.
Elucidation of Chemical Reactivity and Mechanistic Pathways
Reactivity of the Aldehyde Functionality within the Poly-Substituted Aromatic Core
The aldehyde group is a primary site for a variety of chemical transformations, enabling carbon-carbon and carbon-nitrogen bond formation.
Nucleophilic Addition Reactions, Including Aldol (B89426) Condensation and Schiff Base Formation
The electrophilic carbon of the formyl group in 2-Amino-4-bromo-3-fluorobenzaldehyde is susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of larger molecules. A key reaction is the formation of Schiff bases (imines) through condensation with primary amines. This reaction typically proceeds under acid or base catalysis and is crucial for the synthesis of various heterocyclic compounds and ligands. For instance, the condensation of aminotrazoles with aromatic aldehydes, a reaction analogous to what this compound would undergo, can be achieved efficiently under ultrasound irradiation, yielding Schiff bases in minutes. nih.gov Similarly, tetradentate Schiff base ligands have been synthesized from the reaction of 2-amino-3,5-dibromobenzaldehyde (B195418) with aliphatic diamines, highlighting the general applicability of this transformation to substituted aminobenzaldehydes. nih.gov
The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent protonation of the oxygen atom yields the final alcohol product or, in the case of Schiff base formation, elimination of water follows the initial addition of the amine. youtube.comchemsociety.org.ng
While aldol condensation is a classic reaction of aldehydes, specific examples involving this compound are not extensively detailed in the provided search results. However, the general principle involves the formation of an enolate from a carbonyl compound, which then acts as a nucleophile, attacking the aldehyde functionality of another molecule.
Oxidation and Reduction Pathways of the Formyl Group
The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The conversion of the formyl group to a carboxylic acid is a common transformation. Various oxidizing agents can be employed for this purpose. For example, the oxidation of substituted benzaldehydes can be achieved using reagents like manganese dioxide (MnO2). umich.edu This transformation is valuable for synthesizing substituted benzoic acid derivatives, which are important intermediates in pharmaceutical and materials science.
Reduction: The reduction of the aldehyde to a primary alcohol is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com For instance, the reduction of 2-amino-5-bromobenzoic acid with LiAlH₄ yields the corresponding 2-amino-5-bromobenzyl alcohol. orgsyn.org A similar reduction of this compound would yield (2-Amino-4-bromo-3-fluorophenyl)methanol. This transformation is often a key step in multi-step synthetic sequences. A procedure for the reduction of 4-bromo-2-nitrobenzaldehyde (B1297750) using iron powder in acetic acid and ethanol (B145695) has also been reported to yield the corresponding amino alcohol. chemicalbook.com
Transformations Involving the Amino and Halogen Functional Groups
The amino and halogen substituents on the aromatic ring provide further opportunities for diversification and the construction of complex molecular frameworks.
Derivatization and Functionalization of the Aromatic Amine Moiety
The primary amino group is a versatile handle for various functionalization reactions. Derivatization is often necessary to modify the compound's properties or to introduce specific functionalities. Common derivatization techniques for amino acids, which are applicable to aromatic amines, include reaction with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT). nih.govnih.gov These reactions typically involve nucleophilic aromatic substitution where the amino group displaces a fluoride. nih.gov Such derivatizations are often employed to introduce a fluorescent tag for analytical purposes or to alter the electronic properties of the molecule. nih.govmdpi.com The pH of the reaction medium is a critical parameter for successful derivatization, with a buffered range of approximately 8.2 to 10.1 being optimal for reactions like the AccQ•Tag derivatization. waters.com
Halogen Exchange and Cross-Coupling Receptivity of Bromine and Fluorine Substituents
The bromine and fluorine atoms on the aromatic ring exhibit different reactivities, allowing for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for sequential or orthogonal coupling strategies.
Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Unprotected ortho-bromoanilines can undergo Suzuki coupling with various boronic esters, demonstrating the feasibility of such reactions on substrates similar to this compound. nih.gov Palladium catalysts are commonly used for these transformations. nih.gov For example, the coupling of 5-bromo-2-fluorobenzofuran (B8782360) with an arylboronic acid proceeded selectively at the C-Br bond, leaving the C-F bond intact. beilstein-journals.org This highlights the potential for selective modification of the bromine substituent in this compound. Other cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form carbon-nitrogen bonds. nih.gov
Halogen Exchange: Halogen exchange (HALEX) reactions, particularly fluorination, can be used to replace one halogen with another. For instance, 4-chlorobenzaldehyde (B46862) can be converted to 4-fluorobenzaldehyde (B137897) using spray-dried KF as a fluorinating agent. researchgate.net While less common for replacing bromine with other halogens, this type of reaction demonstrates the possibility of modifying the halogen substituents under specific conditions.
Intramolecular and Intermolecular Cyclization Reactions
The presence of the ortho-amino and aldehyde groups makes this compound an excellent precursor for the synthesis of various heterocyclic systems, particularly quinazolines. mdpi.com
Quinazoline (B50416) Synthesis: Quinazolines can be synthesized through the condensation of 2-aminobenzaldehydes with amines or other nitrogen-containing nucleophiles. organic-chemistry.org The reaction of 2-aminobenzaldehydes with benzylamines, catalyzed by molecular iodine, provides a green and economical route to quinazolines. organic-chemistry.org These cyclization reactions are foundational in medicinal chemistry due to the wide range of biological activities exhibited by quinazoline derivatives. mdpi.com For example, various substituted quinazolin-4(3H)-one derivatives have been synthesized by reacting 2-aminobenzamide (B116534) analogues with aldehydes at high temperatures. nih.gov The synthesis of 7-bromo-8-fluoro-quinazolin-4-amine derivatives further illustrates the utility of bromo-fluoro-substituted anthranilic compounds in building complex heterocyclic structures.
The general strategy often involves the initial formation of a Schiff base, followed by an intramolecular cyclization. Various catalysts, including those based on copper, rhodium, and iridium, have been employed to facilitate these cyclizations. organic-chemistry.orgnih.gov
Below is a table summarizing representative reactions for each functional group of this compound.
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| Aldehyde | Schiff Base Formation | Primary Amines, Acid/Base Catalyst | Imine |
| Oxidation | MnO₂, etc. | Carboxylic Acid | |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | |
| Amine | Derivatization | NBD-F, FNBT | N-Substituted Aniline |
| Bromine | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted Aniline |
| Buchwald-Hartwig | Amines, Pd catalyst | Diaryl/Alkyl-aryl Amine | |
| Ortho Amino & Aldehyde | Cyclization (Quinazoline synthesis) | Amines/Amides, Catalyst (e.g., I₂) | Quinazoline |
In-Depth Mechanistic Investigations of Key Transformations
Despite the compound's potential utility, detailed mechanistic studies that would provide a deeper understanding of its chemical behavior in key transformations appear to be absent from publicly accessible scientific journals, patents, and academic theses.
Stereochemical and Regiochemical Control in Reactions
There is a notable lack of published data concerning the stereochemical and regiochemical outcomes of reactions involving this compound. The substitution pattern on the benzene (B151609) ring, with substituents at positions 2, 3, and 4, implies that reactions at the aldehyde functionality or the amino group, as well as further reactions on the aromatic ring, could be subject to significant regioselective pressures. For instance, in cyclization reactions, the fluorine and bromine atoms could exert steric and electronic effects that direct the formation of one regioisomer over others. However, without experimental or computational studies, any discussion of such control remains speculative.
Kinetic and Thermodynamic Aspects of Reaction Pathways
Quantitative data regarding the kinetics and thermodynamics of reactions involving this compound are not available in the reviewed literature. Such data would be crucial for understanding reaction rates, equilibria, and for the optimization of synthetic protocols. Information on activation energies, reaction enthalpies, and entropies would provide a comprehensive picture of the energy landscapes of its reaction pathways. The absence of these details in the scientific record prevents a thorough analysis of the energetic feasibility and spontaneity of its potential transformations.
Investigation of Transition States and Intermediates
Similarly, there is no available research that details the investigation of transition states and intermediates in reactions of this compound. Computational chemistry studies, which are often employed to model reaction pathways and characterize the structures of transient species, have not been published for this specific compound. Spectroscopic or trapping experiments that could provide evidence for the existence and nature of reaction intermediates are also not documented. Understanding these transient species is fundamental to elucidating reaction mechanisms at a molecular level.
Applications in Complex Molecular Architecture and Advanced Organic Synthesis
Utilization as a Key Building Block in Heterocyclic Chemistry
The reactivity of the amino and aldehyde functionalities, coupled with the influence of the halogen substituents, enables 2-Amino-4-bromo-3-fluorobenzaldehyde to serve as a pivotal precursor in the synthesis of various heterocyclic systems.
Quinazolines: The presence of the ortho-amino benzaldehyde (B42025) moiety is fundamental for the synthesis of quinazoline (B50416) derivatives. These compounds can be readily prepared through condensation reactions with various reagents. For instance, multicomponent reactions involving 2-aminobenzaldehydes, an amine source, and an aldehyde or ketone can efficiently yield substituted quinazolines. openmedicinalchemistryjournal.comfrontiersin.org The reaction of 2-aminobenzaldehydes with benzylamines, catalyzed by molecular iodine, provides a green and economical route to quinazolines. organic-chemistry.org
Triazoles: 3-Amino-1,2,4-triazoles can be synthesized through convergent routes where a key intermediate, a substituted hydrazinecarboximidamide, is cyclized. nih.gov This approach allows for the introduction of various substituents onto the triazole ring. nih.gov The 1,2,4-triazole (B32235) motif is a significant component in many biologically active molecules. researchgate.netnih.govresearchgate.net
Benzoxazoles: Benzoxazoles are readily synthesized through the condensation of 2-aminophenols with aldehydes. organic-chemistry.orgnih.govmdpi.comresearchgate.net The reaction can be catalyzed by various reagents, including samarium triflate in an aqueous medium, highlighting a green chemistry approach. organic-chemistry.org The benzoxazole (B165842) core is found in numerous natural products and pharmacologically active compounds. jocpr.com
Pyrazolo[1,5-a]pyrimidines: These bicyclic heterocyclic compounds are valuable in medicinal chemistry and materials science. rsc.org Their synthesis often involves the condensation of substituted pyrazoles with β-dicarbonyl compounds or their equivalents. While direct synthesis from this compound is less common, derivatives of this compound can be incorporated into the pyrazole (B372694) or pyrimidine (B1678525) precursors to generate functionalized pyrazolo[1,5-a]pyrimidines. nih.govekb.egnih.gov
Below is an interactive data table summarizing the synthesis of these heterocycles.
| Heterocycle | General Synthetic Approach | Key Reagents/Catalysts |
|---|---|---|
| Quinazolines | Condensation/Cyclization | 2-Aminobenzaldehydes, Amines, Aldehydes/Ketones, Molecular Iodine |
| Triazoles | Cyclization of Hydrazinecarboximidamides | Formic acid equivalent |
| Benzoxazoles | Condensation/Cyclization | 2-Aminophenols, Aldehydes, Samarium triflate |
| Pyrazolo[1,5-a]pyrimidines | Condensation/Cyclization | Substituted pyrazoles, β-dicarbonyl compounds |
The strategic placement of substituents on the this compound ring allows for sequential and controlled functionalization, leading to the synthesis of highly substituted aromatic and heteroaromatic systems. The order in which reactions are carried out is critical to the success of synthesizing these complex molecules. openstax.org The bromine atom, for instance, can be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the amino and aldehyde groups can be modified or used to direct further substitutions.
Precursor in the Construction of Advanced Organic Scaffolds
Beyond its role in forming heterocyclic rings, this compound serves as a valuable starting material for constructing more complex and functionally diverse organic scaffolds.
Fluorinated amino acids are of significant interest in medicinal chemistry and chemical biology due to their unique properties that can enhance the metabolic stability and binding affinity of peptides and proteins. rsc.orgresearchgate.net The benzaldehyde moiety of this compound can be elaborated through various synthetic routes to generate the side chain of phenylalanine derivatives. For example, chiral Ni(II) complexes have been instrumental in the asymmetric synthesis of various fluorinated amino acids. nih.gov The introduction of fluorine into amino acids can significantly alter their biological activity. nih.gov
The inherent fluorescence of certain aromatic and heterocyclic systems can be tuned and functionalized by incorporating moieties derived from this compound. The amino and aldehyde groups provide handles for attaching the core structure to other molecules or for modulating the electronic properties of the resulting fluorophore. The synthesis of azide-functionalized bromoarylaldehydes, for example, allows for their attachment to other structures via "click" chemistry. beilstein-journals.org
Role in the Synthesis of Chiral and Stereoselective Molecules
The aldehyde functionality of this compound is a key feature that allows for its participation in asymmetric transformations to create chiral molecules. Stereoselective synthesis is crucial in the preparation of pharmaceuticals and other biologically active compounds. For instance, the conjugate addition of lithium amides to α,β-unsaturated esters derived from aldehydes can lead to the formation of chiral β-amino acid derivatives. nih.gov The development of novel precursors for the asymmetric synthesis of functionalized β2-amino acids often involves the condensation of aldehydes with β-amino acid amides to form cyclic aminals. beilstein-journals.org
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation
1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the amine protons, and the two aromatic protons. The aldehydic proton (CHO) would appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The amine (NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The two aromatic protons will exhibit splitting patterns (doublets) due to coupling with each other and potentially with the fluorine atom.
The ¹³C NMR spectrum will display seven unique carbon signals corresponding to the six carbons of the benzene (B151609) ring and the carbonyl carbon of the aldehyde group. The carbonyl carbon is the most deshielded, appearing significantly downfield (typically 185-195 ppm). The carbon atoms bonded to the electronegative fluorine and bromine atoms will also have characteristic chemical shifts, and their signals will be influenced by C-F coupling.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| CHO | 9.8 - 10.2 | 188 - 192 | Aldehydic proton and carbon. |
| C-NH₂ | - | 145 - 150 | Carbon attached to the amino group. |
| C-F | - | 155 - 160 (d, ¹JCF ≈ 240-260 Hz) | Fluorine-bearing carbon, showing a large one-bond C-F coupling. |
| C-Br | - | 110 - 115 | Bromine-bearing carbon. |
| Aromatic CH | 6.8 - 7.5 | 115 - 130 | Aromatic protons and carbons. |
| NH₂ | 4.5 - 6.0 (broad) | - | Amino protons, chemical shift is solvent-dependent. |
Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals and for elucidating the complete molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for the aromatic CH groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for confirming the positions of the substituents on the aromatic ring by observing correlations from the aromatic protons to the quaternary carbons (C-NH₂, C-F, C-Br, and the carbon of the CHO group).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's conformation. For instance, a NOESY correlation between the aldehydic proton and a nearby aromatic proton would help to establish the preferred orientation of the aldehyde group.
Advanced Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis
Advanced mass spectrometry techniques are vital for confirming the molecular weight and elemental composition of 2-Amino-4-bromo-3-fluorobenzaldehyde, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₇H₅BrFNO), the expected exact mass can be calculated. Experimental data from a patent document (WO2020033288A1) indicates the detection of ions at m/z 218 and 220, corresponding to the [M+H]⁺ ions including the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, which is characteristic for a monobrominated compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample and for obtaining mass spectra of the compound of interest without interference from impurities. By employing a tandem mass spectrometer (MS/MS), fragmentation of the molecular ion can be induced, and the resulting fragment ions can be analyzed to deduce structural information. The fragmentation pattern would likely involve the loss of the formyl group (CHO), the amino group (NH₂), and potentially cleavage of the carbon-bromine bond.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Notes |
| [M]⁺ | 216.9538 | 218.9518 | Molecular ion |
| [M+H]⁺ | 217.9616 | 219.9596 | Protonated molecular ion (Experimentally observed at m/z 218/220) |
| [M+Na]⁺ | 239.9436 | 241.9415 | Sodium adduct |
| [M-CHO]⁺ | 187.9593 | 189.9573 | Fragment from loss of the formyl group |
Note: Predicted m/z values are calculated based on the elemental composition. The experimental observation confirms the expected isotopic pattern for bromine.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-F, C-Br, and aromatic C-C and C-H bonds. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the aldehyde is a strong, sharp band expected around 1680-1700 cm⁻¹. The C-F and C-Br stretching vibrations will be found in the fingerprint region, generally below 1300 cm⁻¹ and 700 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.
Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| N-H stretch | 3450 - 3300 (two bands) | Weak | Asymmetric and symmetric stretching of the amine group. |
| C-H stretch (aromatic) | 3100 - 3000 | Strong | |
| C-H stretch (aldehyde) | 2850 - 2750 (two bands) | Medium | |
| C=O stretch | 1700 - 1680 (strong) | Medium | Carbonyl stretching of the aldehyde. |
| C=C stretch (aromatic) | 1600 - 1450 | Strong | Aromatic ring stretching vibrations. |
| N-H bend | 1650 - 1580 | Weak | |
| C-F stretch | 1300 - 1200 | Medium | |
| C-Br stretch | 700 - 550 | Strong |
Note: These are predicted frequency ranges based on typical values for these functional groups.
Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Molecular Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This method provides unambiguous information on bond lengths, bond angles, and torsion angles.
To perform this analysis, a high-quality single crystal of this compound must be grown. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
While no published crystal structure for this compound is currently available in crystallographic databases, this technique would definitively confirm the substitution pattern on the benzene ring and reveal details about intermolecular interactions, such as hydrogen bonding involving the amino and aldehyde groups, which govern the crystal packing.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, prized for its balance of accuracy and computational efficiency. It is used to investigate the electronic structure of many-electron systems, such as molecules, by modeling the electron density. DFT calculations for 2-Amino-4-bromo-3-fluorobenzaldehyde would provide fundamental information about its stability, electronic properties, and geometric configuration. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.
Prediction of Optimized Geometries, Bond Lengths, and Bond Angles
A primary application of DFT is to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process involves finding the lowest energy conformation on the potential energy surface. From this optimized structure, key geometric parameters such as bond lengths and bond angles can be precisely determined.
For this compound, these calculations would reveal how the substituents (NH₂, Br, F, CHO) influence the geometry of the benzene (B151609) ring. For instance, the calculations would quantify the lengths of the C-C bonds within the aromatic ring, the C-N, C-Br, C-F, and C-C(HO) bonds, as well as the C=O bond of the aldehyde group. The bond angles would define the spatial relationship between the atoms, indicating any steric strain or distortion from an ideal planar benzene ring structure caused by the adjacent bulky bromine and fluorine atoms.
Illustrative Data Table for Optimized Geometry Parameters This table presents hypothetical, yet chemically reasonable, values for this compound as would be predicted by DFT calculations. Specific calculated data is not available in published literature.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C-C (Aromatic) | 1.39 - 1.41 Å |
| C-N | ~1.37 Å | |
| C-Br | ~1.90 Å | |
| C-F | ~1.35 Å | |
| C-CHO | ~1.48 Å | |
| C=O | ~1.21 Å | |
| Bond Angles | C-C-C (Ring) | 118 - 122° |
| C-C-N | ~121° | |
| C-C-Br | ~120° | |
| C-C-F | ~119° |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potential Maps
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT would predict the energies of these orbitals and map their spatial distribution. The amino group (electron-donating) would likely contribute significantly to the HOMO, while the aldehyde group (electron-withdrawing) would influence the LUMO.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. It uses a color scale to show regions of negative electrostatic potential (electron-rich, typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, colored blue), which are prone to nucleophilic attack. For this molecule, the MEP map would likely show negative potential around the oxygen of the carbonyl group and the nitrogen of the amino group, and positive potential near the hydrogen atoms.
Illustrative Data Table for Frontier Orbital Energies This table presents hypothetical energy values as would be predicted by DFT. Specific calculated data is not available in published literature.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 eV | Electron-donating ability |
| LUMO Energy | ~ -2.5 eV | Electron-accepting ability |
Calculation of Vibrational Frequencies and Spectroscopic Parameters
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. This computational analysis is crucial for assigning experimental spectral peaks to specific molecular motions. For this compound, calculations would predict characteristic frequencies for the N-H stretching of the amino group, the C=O stretching of the aldehyde, C-Br and C-F stretching, and various aromatic C-H and C-C vibrations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed picture of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules.
For a relatively flexible molecule like this compound, particularly concerning the rotation of the amino and aldehyde groups, MD simulations can explore its conformational landscape. These simulations can reveal the most populated conformations in different environments (e.g., in a vacuum vs. in water) and the energy barriers between them. Furthermore, MD is essential for studying intermolecular interactions. For instance, a simulation could model how the molecule interacts with water, identifying key hydrogen bonding sites—likely involving the amino and carbonyl groups. Such simulations are critical for understanding solubility and how the molecule might bind to a receptor site in a biological system.
Quantum Chemical Studies on Reaction Mechanisms, Energy Profiles, and Transition States
Quantum chemical methods, including DFT, are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate.
For this compound, these studies could be applied to predict the mechanisms of reactions involving its functional groups. For example, the mechanism of Schiff base formation (reaction of the aldehyde with an amine) or electrophilic aromatic substitution could be investigated. The calculations would identify the transition state structures and provide the activation energies, offering insights into which reactions are kinetically favorable. conicet.gov.ar
Computational Prediction of Reactivity and Selectivity in Organic Transformations
Building on the electronic structure information from DFT, computational chemistry can predict a molecule's reactivity and selectivity. Reactivity indices derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, quantify the local reactivity of different atomic sites within the molecule.
The Fukui function, for example, indicates which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would help predict the regioselectivity of reactions like further halogenation or nitration. By analyzing the distribution of the frontier molecular orbitals and local reactivity descriptors, one could predict whether an incoming electrophile would preferentially add to a specific carbon atom on the aromatic ring, guiding synthetic efforts and explaining observed experimental outcomes.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Transformations
The development of innovative catalytic systems is paramount for enhancing the efficiency and selectivity of chemical transformations involving 2-Amino-4-bromo-3-fluorobenzaldehyde. Research in this area is focused on designing catalysts that can selectively target specific functional groups on the molecule, thereby avoiding the need for extensive protecting group strategies and reducing the number of synthetic steps.
One promising avenue of research is the use of transition metal catalysts for C-H functionalization. For instance, the amino and aldehyde groups in this compound can act as directing groups, guiding a metal catalyst to activate and functionalize a specific C-H bond on the aromatic ring. This approach could enable the introduction of new substituents with high regioselectivity, further diversifying the range of accessible molecular scaffolds. While specific catalytic C-H functionalization of this compound is not yet widely reported, the principles have been demonstrated with other substituted benzaldehydes.
Another area of interest is the development of catalysts for cross-coupling reactions. The bromo substituent on the aromatic ring of this compound makes it an ideal candidate for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Future research will likely focus on developing more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings, making these transformations more economical and environmentally friendly.
The following table summarizes potential catalytic transformations for this compound based on its functional groups:
| Functional Group | Potential Catalytic Transformation | Catalyst Type | Desired Outcome |
| Bromo | Suzuki Coupling | Palladium-based | C-C bond formation (biaryl synthesis) |
| Bromo | Sonogashira Coupling | Palladium/Copper-based | C-C bond formation (alkyne introduction) |
| Bromo | Buchwald-Hartwig Amination | Palladium-based | C-N bond formation (amine introduction) |
| Aldehyde/Amino | Reductive Amination | Various metal or organocatalysts | Formation of secondary or tertiary amines |
| Aromatic C-H | C-H Activation/Functionalization | Transition metals (e.g., Rh, Ru, Pd) | Introduction of new functional groups |
Integration with Automated Synthesis and Flow Chemistry Methodologies
The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards the rapid and efficient production of libraries of complex molecules for drug discovery and materials science. Automated systems can perform multi-step syntheses with high precision and reproducibility, minimizing human error and accelerating the pace of research.
Flow chemistry, in particular, offers several advantages for reactions involving polyfunctionalized compounds like this compound. The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures safely. This can lead to significantly reduced reaction times and improved yields. Furthermore, the modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps into a continuous sequence, eliminating the need for isolation and purification of intermediates.
For example, the synthesis of quinoline (B57606) derivatives, a common scaffold in medicinal chemistry, from 2-aminobenzaldehydes can be readily adapted to a flow chemistry process. The initial condensation of this compound with a carbonyl compound, followed by cyclization and aromatization, could be performed in a continuous flow reactor, allowing for the rapid generation of a library of substituted quinolines.
The table below illustrates a hypothetical automated flow synthesis of a quinoline derivative from this compound:
| Step | Reaction | Reagents | Flow Module | Conditions |
| 1 | Pumping | This compound, Carbonyl compound, Catalyst | Syringe Pumps | Precise flow rates |
| 2 | Mixing | Reagent streams | T-mixer | Efficient mixing |
| 3 | Reaction | Reaction mixture | Heated Coil Reactor | Optimized temperature and residence time |
| 4 | In-line Analysis | Product stream | UV-Vis/IR Spectrometer | Real-time reaction monitoring |
| 5 | Purification | Product stream | Solid-phase scavenger cartridge | Removal of excess reagents and byproducts |
| 6 | Collection | Purified product | Fraction Collector | Automated collection of product |
Exploration of Unprecedented Chemical Transformations and Cascade Reactions
The unique arrangement of functional groups in this compound opens up possibilities for exploring unprecedented chemical transformations and designing novel cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable as they can rapidly build molecular complexity from simple starting materials.
The presence of the ortho-amino group and the aldehyde functionality in this compound is particularly conducive to initiating cascade sequences. For example, a condensation reaction at the aldehyde could be followed by an intramolecular cyclization involving the amino group, leading to the formation of heterocyclic structures. The bromo and fluoro substituents can then be used to further functionalize the resulting scaffold.
Patents have disclosed the use of this compound in the synthesis of complex heterocyclic compounds such as PRMT5 inhibitors and GSPT1 degrader compounds. google.comgoogle.com For instance, in the synthesis of a GSPT1 degrader, this compound is reacted with 4-oxopentanoic acid in the presence of sodium hydroxide (B78521) at elevated temperatures. google.com This reaction likely proceeds through an initial condensation followed by an intramolecular cyclization to form a quinoline core, which is a key component of the final degrader molecule.
Future research in this area will likely focus on discovering new cascade reactions that can be triggered by the specific electronic and steric properties of this compound. This could involve the use of novel catalysts or reaction conditions to steer the reaction towards previously inaccessible molecular architectures.
The following table outlines a plausible cascade reaction involving this compound:
| Step | Reaction Type | Intermediate/Product | Key Features |
| 1 | Knoevenagel Condensation | α,β-Unsaturated aldehyde | Aldehyde reacts with an active methylene (B1212753) compound |
| 2 | Intramolecular Michael Addition | Cyclic intermediate | Amino group attacks the β-carbon of the unsaturated system |
| 3 | Tautomerization/Aromatization | Heterocyclic product (e.g., quinoline) | Formation of a stable aromatic ring system |
Computational Design and Predictive Modeling for Structure-Reactivity Relationships in Polyfunctionalized Benzaldehydes
Computational chemistry and predictive modeling are becoming increasingly indispensable tools for understanding and predicting the reactivity of complex molecules like this compound. By using computational methods, researchers can gain insights into the electronic structure, steric properties, and reaction mechanisms of this compound, which can guide the design of new experiments and the development of more efficient synthetic routes.
Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the identification of the most favorable reaction pathways. This can be particularly useful for understanding the regioselectivity of catalytic reactions and for designing catalysts that can promote desired transformations.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can also be developed to predict the biological activity or physical properties of derivatives of this compound. rsc.orgnih.gov These models use statistical methods to correlate the structural features of a series of compounds with their observed activities or properties. By training these models on existing data, it is possible to predict the properties of new, unsynthesized molecules, which can help to prioritize synthetic targets.
For polyfunctionalized benzaldehydes, computational models can help to deconvolute the complex interplay of electronic and steric effects of the various substituents on the reactivity of the aldehyde group and the aromatic ring. This understanding can be crucial for predicting the outcome of reactions and for designing molecules with specific desired properties.
The table below lists some computational methods and their potential applications to the study of this compound:
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction barriers, reaction pathways |
| Molecular Dynamics (MD) | Conformational analysis | Preferred conformations, solvent effects |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | IC50 values, binding affinities |
| Quantitative Structure-Property Relationship (QSPR) | Prediction of physicochemical properties | Solubility, logP, spectroscopic properties |
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-4-bromo-3-fluorobenzaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential halogenation and amination of a benzoic acid or benzaldehyde precursor. For example, halogenation of 3-fluorobenzaldehyde with bromine under controlled temperatures (0–5°C) introduces the bromo group at the 4-position, followed by amination using ammonia or a protected amine source. Evidence from analogous compounds suggests that reaction pH and solvent polarity critically affect regioselectivity and byproduct formation. For instance, polar aprotic solvents (e.g., DMF) enhance amination efficiency, while acidic conditions may deprotect sensitive functional groups .
Basic: What safety protocols are critical when handling this compound, given limited toxicological data?
Methodological Answer:
Due to insufficient toxicological studies, assume acute hazards. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent halogenated byproducts. First aid for skin contact requires immediate washing with soap and water for 15 minutes; ocular exposure necessitates 10–15 minutes of eye irrigation with saline .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., fluorine’s deshielding effect at C-3, bromine’s coupling at C-4).
- HPLC-MS: Quantifies purity and detects halogenated impurities (e.g., residual bromine or dehalogenated byproducts).
- FT-IR: Identifies aldehyde (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) functional groups.
Cross-validation with elemental analysis ensures stoichiometric consistency .
Advanced: How can researchers optimize palladium-catalyzed coupling reactions using this compound as a precursor?
Methodological Answer:
The bromine atom at C-4 facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings. Key parameters:
- Catalyst Selection: Pd(PPh) or XPhos Pd G3 for aryl bromides.
- Solvent Optimization: Use toluene for hydrophobic substrates or DMF/HO mixtures for polar partners.
- Temperature Control: Microwave-assisted heating (80–120°C) reduces reaction time and improves yields.
Monitor reaction progress via TLC or in-situ IR to prevent over-functionalization .
Advanced: How do electronic effects of bromine and fluorine substituents influence reactivity in nucleophilic aromatic substitution?
Methodological Answer:
- Bromine (C-4): Acts as a strong electron-withdrawing group via inductive effects, activating the ring for nucleophilic attack at ortho/para positions.
- Fluorine (C-3): Exerts competing resonance donation, directing substitution to meta positions.
Experimental strategies:- Use DFT calculations to predict charge distribution.
- Conduct competitive reactions with model nucleophiles (e.g., methoxide) to map regioselectivity.
Contradictions in reactivity may arise from solvent polarity or steric hindrance from the aldehyde group .
Advanced: How should researchers resolve contradictions in reported antimicrobial activity of derivatives?
Methodological Answer:
Discrepancies in biological data (e.g., E. coli inhibition) may stem from:
- Purity Variance: Impurities (e.g., residual bromine) can skew results. Validate purity via HPLC-MS.
- Assay Conditions: Differences in pH, incubation time, or bacterial strain (e.g., ATCC vs. clinical isolates).
- Derivative Functionalization: The aldehyde group’s redox sensitivity may reduce bioactivity. Protect it as an acetal during testing (see acetalization methods in ).
Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
